

A Technical Guide to t-Butyl Acetate-PEG2-CH₂COOH: A Heterobifunctional PROTAC Linker

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Compound of Interest

Compound Name: *t*-butyl acetate-PEG2-CH₂COOH

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This document provides a comprehensive technical overview of **t-butyl acetate-PEG2-CH₂COOH**, a key building block in modern drug development. Tailored for researchers, chemists, and professionals in the pharmaceutical industry, this guide details the molecule's structure, properties, and critical applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

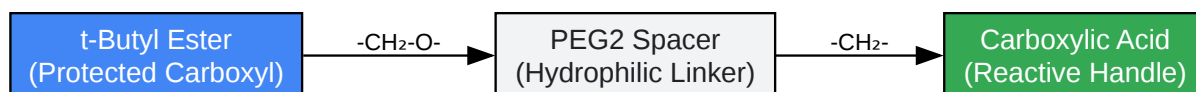
Molecular Properties and Structure

t-Butyl acetate-PEG2-CH₂COOH is a heterobifunctional linker molecule. It features a polyethylene glycol (PEG) spacer, a free carboxylic acid group on one end, and a t-butyl ester-protected carboxylic acid on the other. This configuration allows for sequential and controlled conjugation to two different molecular entities.

The key physicochemical properties of **t-butyl acetate-PEG2-CH₂COOH** are summarized in the table below.

Property	Value	Reference
Molecular Weight	278.30 g/mol	[1][2]
Molecular Formula	C ₁₂ H ₂₂ O ₇	[1][2]
CAS Number	883564-93-0	[1][2]
Appearance	Colorless to light yellow liquid	[1][3]
SMILES	OC(COCCOCCOCC(OC(C)(C)C)=O)=O	[1]

The molecule's structure is defined by its three primary functional components: the t-butyl ester, the PEG2 spacer, and the terminal carboxylic acid.



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Caption: Schematic of **t-Butyl Acetate-PEG2-CH₂COOH** functional groups.

Core Functionality and Applications in Drug Development

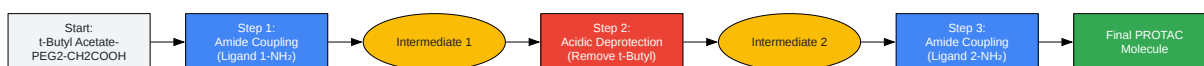
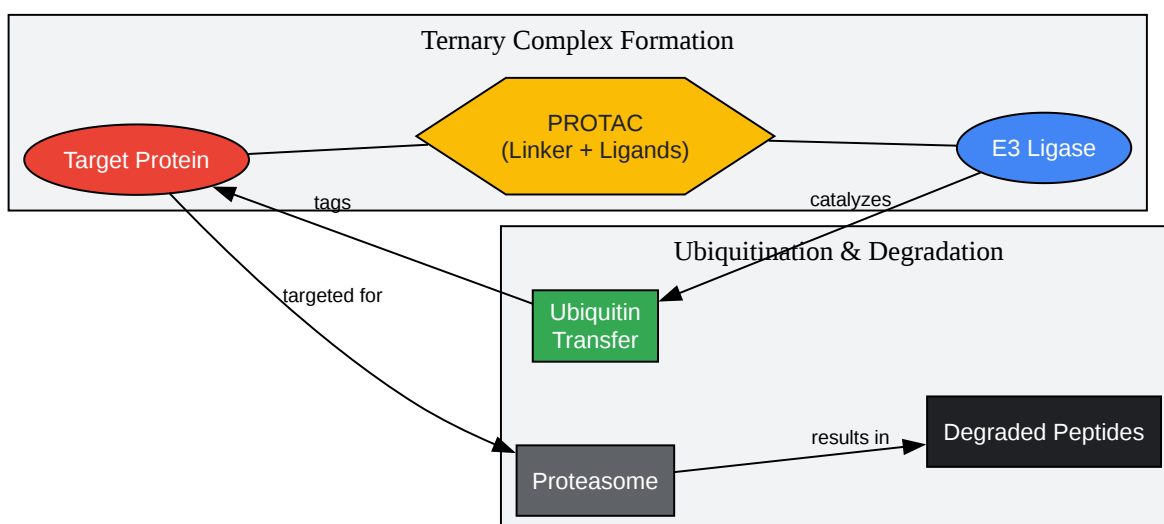
This linker is primarily utilized in the synthesis of PROTACs.[1][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][4]

The unique structure of **t-butyl acetate-PEG2-CH₂COOH** is critical to its function:

- **PEG2 Spacer:** The hydrophilic PEG spacer enhances the solubility of the resulting PROTAC molecule in aqueous media, which can improve its pharmacokinetic properties.[2][3]
- **Terminal Carboxylic Acid:** This reactive group can be readily coupled to a primary or secondary amine on a target-binding ligand or an E3 ligase ligand using standard amide bond formation chemistry.[2]

- t-Butyl Ester: This group serves as a robust protecting group for the second carboxylic acid. [3] Its stability allows for the selective reaction of the free acid. The t-butyl group can then be removed under specific acidic conditions to reveal a new carboxylic acid, ready for a second conjugation step.[2]

The linker is the central component of a PROTAC, physically connecting the two active ligands. The resulting PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.



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